molecular formula C20H23NO4S B6577352 4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1207032-85-6

4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6577352
CAS No.: 1207032-85-6
M. Wt: 373.5 g/mol
InChI Key: KITOHOWRZCRBLI-UHFFFAOYSA-N
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Description

4-Acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with an acetyl group at the para-position and a 4-phenyloxan-4-ylmethyl moiety. The phenyloxane group introduces a bicyclic structure, which may influence steric, electronic, and solubility properties.

Properties

IUPAC Name

4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-16(22)17-7-9-19(10-8-17)26(23,24)21-15-20(11-13-25-14-12-20)18-5-3-2-4-6-18/h2-10,21H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITOHOWRZCRBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 4-phenyloxan-4-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves the inhibition of key enzymes and proteins within biological systems. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing its reaction, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Compound Name Substituent Structure Key Functional Group COX-2 Inhibition (%) (Concentration) Solubility Notes Molecular Weight (g/mol)
4-Acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide 4-Phenyloxan-4-ylmethyl Acetyl Not reported Likely low (bulky substituent) ~393.5 (estimated)
4-Methoxy derivative (1c) 4-Methoxy-3-phenyl Methoxy 47.1% (20 μM) Poor at 50 μM ~380.4
Celecoxib Trifluoromethyl-pyrazole Sulfonamide 80.1% (1 μM) Moderate 381.8
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide 4-Methylbenzyl Acetyl Not reported Data unavailable 289.3
4-Acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide 2-Chlorophenylmethyl Acetyl Not reported Commercial availability 323.8
Sulfamerazine 4-Methylpyrimidin-2-yl Amino N/A (antibacterial focus) Soluble in alcohol-water 264.3

Physicochemical Properties

  • Solubility: Bulky substituents like phenyloxane (target compound) or 2-chlorophenylmethyl () likely reduce aqueous solubility compared to smaller groups (e.g., methyl or methoxy) . notes poor solubility for compounds 1a–f at 50 μM, suggesting similar challenges for the target compound.
  • Synthetic Accessibility : The phenyloxane group may require multi-step synthesis (e.g., cyclization or coupling reactions), contrasting with simpler derivatives like N-(4-acetylphenyl)-4-methylbenzenesulfonamide () .

Pharmacological and Industrial Relevance

  • Drug Development : The acetyl group in sulfonamides is a common pharmacophore for enzyme inhibition (e.g., carbonic anhydrase) . The phenyloxane moiety’s rigidity could enhance metabolic stability or bioavailability.
  • Commercial Availability : Derivatives like 4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide (CAS: 732291-49-5) are marketed as research scaffolds, indicating industrial interest in structurally complex sulfonamides .

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